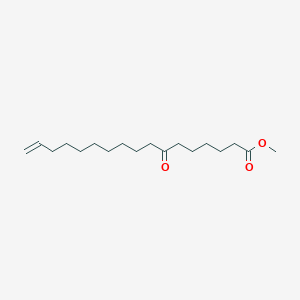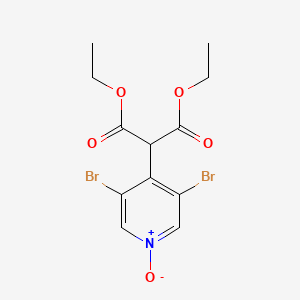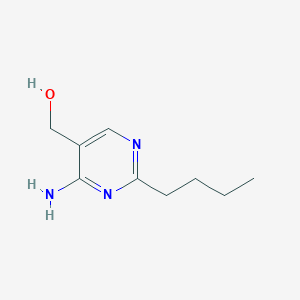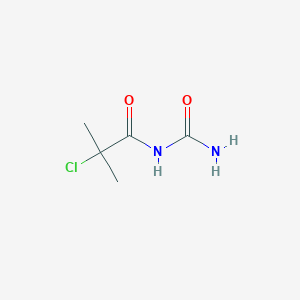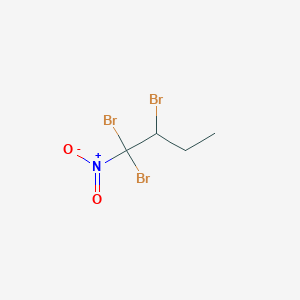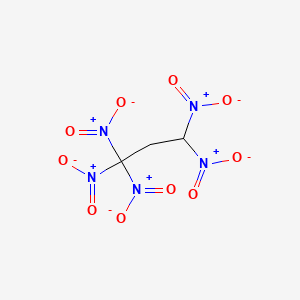
1,1,1,3,3-Pentanitropropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,3,3-Pentanitropropane is a chemical compound known for its unique structure and properties It is characterized by the presence of five nitro groups attached to a propane backbone
Métodos De Preparación
The synthesis of 1,1,1,3,3-Pentanitropropane typically involves nitration reactions. One common method includes the nitration of propane derivatives under controlled conditions. The reaction often requires the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions, including temperature and concentration of reagents, are carefully controlled to ensure the selective formation of the pentanitro compound.
Industrial production methods may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and safety of the production process.
Análisis De Reacciones Químicas
1,1,1,3,3-Pentanitropropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of amine derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and bases or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
1,1,1,3,3-Pentanitropropane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of materials with specific properties, such as explosives or propellants.
Mecanismo De Acción
The mechanism of action of 1,1,1,3,3-Pentanitropropane involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, depending on the specific pathways involved. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates that can further react with other molecules.
Comparación Con Compuestos Similares
1,1,1,3,3-Pentanitropropane can be compared with other nitroalkanes such as 1,1,1-Trinitropropane and 1,1,1,2,2-Pentanitroethane. These compounds share similar structural features but differ in the number and position of nitro groups. The unique arrangement of nitro groups in this compound gives it distinct reactivity and properties, making it valuable for specific applications.
Conclusion
This compound is a compound of significant interest due to its unique structure and versatile reactivity. Its preparation methods, chemical reactions, and applications in various fields make it a valuable compound for scientific research and industrial applications. Understanding its mechanism of action and comparing it with similar compounds further highlights its uniqueness and potential.
Propiedades
Número CAS |
62626-84-0 |
|---|---|
Fórmula molecular |
C3H3N5O10 |
Peso molecular |
269.08 g/mol |
Nombre IUPAC |
1,1,1,3,3-pentanitropropane |
InChI |
InChI=1S/C3H3N5O10/c9-4(10)2(5(11)12)1-3(6(13)14,7(15)16)8(17)18/h2H,1H2 |
Clave InChI |
RYYHUQJHCXYARC-UHFFFAOYSA-N |
SMILES canónico |
C(C([N+](=O)[O-])[N+](=O)[O-])C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


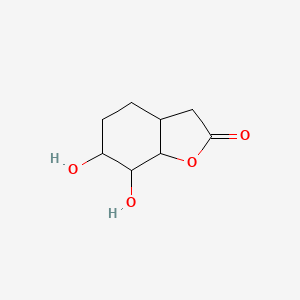
![N-[(Z)-(Dimethylamino)(pyridin-3-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14513540.png)
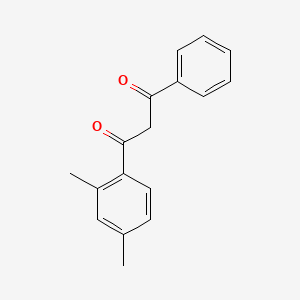
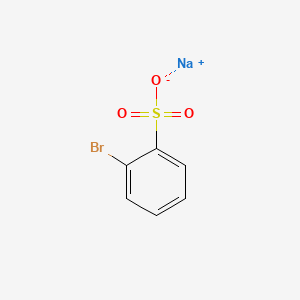

![Methyl 7-[5-(3-oxooct-1-en-1-yl)-1,3-oxazol-4-yl]heptanoate](/img/structure/B14513567.png)
![3-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol](/img/structure/B14513575.png)


